molecular formula C13H18Cl2N2 B1451713 [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine CAS No. 1019380-80-3

[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine

Cat. No.: B1451713
CAS No.: 1019380-80-3
M. Wt: 273.2 g/mol
InChI Key: GHWVUEGSGMRWNC-UHFFFAOYSA-N
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Description

[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is a piperidine derivative featuring a 2,4-dichlorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 4-position. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and target binding in therapeutic agents .

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWVUEGSGMRWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation Reaction

  • Reagents: Piperidin-4-amine, 2,4-dichlorobenzyl chloride, base (e.g., triethylamine or pyridine).
  • Conditions: Anhydrous environment to avoid hydrolysis of benzyl chloride; typically conducted in an inert solvent such as tetrahydrofuran (THF) or acetonitrile.
  • Procedure: The piperidin-4-amine is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is stirred under nitrogen atmosphere at room temperature or slightly elevated temperatures.
  • Purification: The product is purified by recrystallization or column chromatography. Analytical techniques such as HPLC and TLC are used to monitor purity.

Introduction of Methanamine Group

  • Method: Reductive amination using formaldehyde and ammonium chloride or ammonium acetate.
  • Reagents: Formaldehyde (as aqueous solution or paraformaldehyde), ammonium chloride, reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).
  • Procedure: The N-(2,4-dichlorobenzyl)piperidin-4-amine intermediate is reacted with formaldehyde and ammonium chloride to form an imine intermediate, which is then reduced to yield the methanamine-substituted product.
  • Conditions: Typically carried out in methanol or ethanol under mild heating (room temperature to 50°C).
  • Purification: The final compound is often isolated as its hydrochloride salt to improve solubility and stability, followed by recrystallization.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
N-alkylation Piperidin-4-amine + 2,4-dichlorobenzyl chloride, base, anhydrous THF, room temp 70-85 Anhydrous conditions critical to prevent side reactions
Reductive amination Formaldehyde + ammonium chloride + NaBH3CN, methanol, 25-50°C 60-75 Controlled pH and temperature optimize yield
Salt formation (hydrochloride) Treatment with HCl in ethanol, recrystallization >90 Enhances compound stability and solubility

Analytical Characterization

Research Findings and Notes

  • The hydrochloride salt form of the compound exhibits improved aqueous solubility due to ionic interactions, facilitating biological assays and formulation.
  • Maintaining anhydrous and inert atmosphere conditions during N-alkylation is crucial to avoid hydrolysis of benzyl chloride and unwanted side products.
  • Reductive amination conditions require careful control of pH and temperature to maximize yield and minimize over-reduction or polymerization of formaldehyde.
  • The compound’s preparation has been optimized for laboratory-scale synthesis, with potential scalability for pharmaceutical research.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Yield Range (%) Remarks
N-Alkylation Piperidin-4-amine, 2,4-dichlorobenzyl chloride, triethylamine Anhydrous THF, RT, inert atmosphere 70-85 Avoid moisture to prevent hydrolysis
Reductive Amination Formaldehyde, ammonium chloride, sodium cyanoborohydride Methanol, 25-50°C 60-75 pH control critical for selectivity
Hydrochloride Salt Formation HCl in ethanol RT, recrystallization >90 Improves solubility and stability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) and piperidine nitrogen serve as nucleophilic centers, enabling reactions with electrophilic agents:

Reaction TypeReagents/ConditionsProductsSource
Alkylation Methyl iodide, ethyl bromideN-alkylated derivatives (e.g., quaternary ammonium salts)
Acylation Acetyl chloride, benzoyl chlorideAmides (e.g., acetylated/benzoylated derivatives)
Sulfonylation Tosyl chloride, mesyl chlorideSulfonamide derivatives

For example, acylation with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields stable amides, critical for modifying pharmacological properties.

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl group undergoes electrophilic substitution at the meta and para positions relative to chlorine atoms:

Reaction TypeReagents/ConditionsProductsSource
Nitration Nitric acid (HNO₃), sulfuric acid (H₂SO₄)Nitro-substituted derivatives
Sulfonation Fuming H₂SO₄Sulfonic acid derivatives
Halogenation Cl₂/AlCl₃ or Br₂/FeBr₃Tri/tetrahalogenated products

The electron-withdrawing chlorine atoms direct incoming electrophiles to activated positions, enabling regioselective modifications.

Hofmann Elimination

Under strongly basic conditions, the amine undergoes Hofmann elimination to form alkenes:

Reagents/ConditionsProductsYieldSource
NaOH (aq.), heatPiperidine-derived alkene + NH₃Moderate

This reaction is utilized to study steric effects or generate unsaturated intermediates for further synthesis.

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes:

Carbonyl CompoundReducing AgentProductsSource
FormaldehydeSodium cyanoborohydride (NaBH₃CN)N-methylpiperidine derivative
AcetophenoneHydrogen (H₂)/Pd-CSecondary amine adducts

This method is pivotal for introducing branched alkyl chains or aryl groups.

Biological Interactions

Though not strictly chemical reactions, the compound interacts with biological systems through:

  • Receptor binding : Demonstrates affinity for serotonin (5-HT₁ₐ) and dopamine receptors via hydrogen bonding and π-π stacking interactions .

  • Enzyme inhibition : Modulates activity of cytochrome P450 isoenzymes (e.g., CYP3A4) in pharmacokinetic studies.

Stability and Degradation

Critical stability parameters under varying conditions:

ConditionObservationImplicationSource
Acidic (pH < 3)Protonation of amine; salt formationEnhanced water solubility
Oxidative (H₂O₂, light)Degradation of dichlorophenyl groupFormation of quinone derivatives
Thermal (>200°C)Decomposition via C-N bond cleavagePiperidine ring fragmentation

Comparative Reactivity of Structural Analogs

Reactivity trends among related piperidine derivatives:

CompoundKey Reactivity DifferenceSource
N-Methyl-4-(3-chlorophenyl)piperidineReduced acylation due to steric hindrance
4-(3-Chloro-phenyl)-piperidineFaster electrophilic substitution (no -CH₂NH₂)

Scientific Research Applications

Overview

[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine, commonly referred to as a piperidine derivative, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This compound is characterized by its molecular formula C13H18Cl2N2C_{13}H_{18}Cl_{2}N_{2} and a molecular weight of approximately 273.20 g/mol. Its applications span across chemistry, biology, medicine, and industrial processes.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Key Reactions:

  • Nucleophilic Substitution: The piperidine ring can undergo nucleophilic substitution reactions, which are essential for creating diverse chemical derivatives.
  • Oxidation and Reduction: The compound can be oxidized to yield ketones or carboxylic acids and reduced to produce amines or alcohols, facilitating multiple synthetic pathways.

Biology

In biological research, this compound has been studied for its interactions with various receptors and enzymes. Its ability to bind selectively to certain biological targets makes it valuable in pharmacological studies.

Applications:

  • Receptor Binding Studies: It is utilized in receptor binding assays to understand the mechanisms of drug action and receptor activation.
  • Signal Transduction Research: The compound's influence on signal transduction pathways is being explored for its potential therapeutic effects.

Medicine

The therapeutic potential of this compound is significant due to its unique molecular properties. Research indicates that it may have implications in treating conditions mediated by specific receptors.

Case Studies:

  • Antidepressant Activity: Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models.
  • Pain Management: Its interaction with pain receptors has been investigated for potential analgesic properties.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various manufacturing processes.

Applications:

  • Material Science: It is explored as a precursor for creating polymers and other advanced materials.
  • Chemical Processes: The compound's chemical properties are utilized in optimizing reaction conditions for large-scale production.

Mechanism of Action

The mechanism of action of [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: The position of chlorine atoms on the phenyl ring significantly impacts target selectivity. For example, 2,4-dichlorophenyl derivatives (Target Compound, ) may exhibit different receptor binding profiles compared to 3,4-dichloro () or 2-chloro () analogs.

Synthetic Accessibility :

  • Piperidine derivatives are often synthesized via reductive amination or coupling reactions. For instance, 7-bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide () was prepared with a 56% yield using similar methods .

Safety and Handling :

  • Piperidinyl methanamines, such as 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine, are classified as skin/eye irritants and respiratory hazards, necessitating strict safety protocols . The Target Compound likely requires similar precautions.

Biological Activity

Overview

[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenylmethyl group. This compound has garnered attention for its biological activity, particularly its interaction with the cannabinoid-1 receptor (CB1R), where it acts as an antagonist. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

The primary target of this compound is the cannabinoid-1 receptor (CB1R) . As an antagonist, it inhibits the receptor's activity, which plays a significant role in the endocannabinoid system that regulates various physiological processes including pain sensation, mood, appetite, and memory.

Biochemical Pathways

The compound influences several biochemical pathways through its interaction with CB1R. It modulates neurotransmitter release and can affect gene expression related to cell growth and differentiation. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a polar surface area (TPSA) exceeding 90 Ų, indicating a low probability of crossing the blood-brain barrier (BBB). This property suggests that its effects may be more pronounced in peripheral tissues rather than central nervous system (CNS) sites.

Cellular Effects

Research indicates that this compound can significantly influence cell function by altering signaling pathways and metabolic processes. For instance:

  • Gene Expression : It has been shown to modulate the expression of genes involved in cellular growth.
  • Metabolic Interactions : The compound interacts with various metabolic enzymes, impacting energy production within cells.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antinociceptive Effects : In animal models, administration of this compound demonstrated significant antinociceptive properties, suggesting potential applications in pain management.
  • Mood Regulation : Its antagonistic action on CB1R may contribute to mood stabilization effects observed in preclinical trials.

Comparison with Similar Compounds

To understand its unique properties better, this compound can be compared to other piperidine derivatives:

Compound NameStructureBiological Activity
1-(3,4-Dichlorophenyl)-N-(piperidin-4-yl)methanamineStructureSimilar CB1R antagonism
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamineSimilar structure with different substitutionVaries in receptor affinity

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules due to its unique structure and reactivity profile. It allows researchers to explore new synthetic methodologies and transformations.

Medicine

The pharmacological potential of this compound is under investigation for therapeutic applications in areas such as:

  • Pain Management : Due to its CB1R antagonism.
  • Psychiatric Disorders : Potential use in managing mood disorders through modulation of endocannabinoid signaling.

Q & A

Q. How do environmental factors (pH, temperature) influence compound stability during long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Optimal stability observed at -20°C in amber vials .
  • pH Stability Profile : Use phosphate buffers (pH 2–9) to identify degradation hotspots (e.g., hydrolysis at pH >8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine
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[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine

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